molecular formula C10H10N2S B11903699 2-(Methylthio)quinolin-8-amine CAS No. 89647-36-9

2-(Methylthio)quinolin-8-amine

Cat. No.: B11903699
CAS No.: 89647-36-9
M. Wt: 190.27 g/mol
InChI Key: RNVZOEIBVGYAOO-UHFFFAOYSA-N
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Description

2-(Methylthio)quinolin-8-amine ( 89647-36-9) is a specialist bidentate directing group (DG) reagent that is instrumental in modern synthetic organic chemistry, particularly in transition metal-catalyzed C-H functionalization. This compound enables the site-selective incorporation of complex functional groups into the backbone of amino acids and other small molecules, facilitating the construction of novel, non-canonical amino acid scaffolds for chemical biology and drug discovery research . Its primary research value lies in its role as a key synthetic auxiliary. In practice, it is temporarily attached to a carboxylic acid substrate, such as an amino acid. The 8-aminoquinoline moiety then chelates to a palladium catalyst, directing it to activate specific, unreactive C(sp3)-H bonds (often at the beta-position) for arylation or other transformations. This methodology provides a powerful route for the late-stage diversification of amino acids, allowing for the introduction of fluorophores and other pharmacologically relevant motifs with high selectivity . Beyond its direct synthetic utility, the 8-aminoquinoline core is a privileged scaffold in medicinal chemistry. Derivatives of 8-aminoquinoline are extensively investigated for their broad-spectrum biological activities, serving as key structural components in compounds with potent antimalarial, antileishmanial, and antifungal properties . Furthermore, structurally related 8-aminoquinoline derivatives have been designed as tetradentate copper chelators, highlighting the potential of this chemical motif in developing therapeutic agents for neurodegenerative conditions like Alzheimer's disease . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

89647-36-9

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

2-methylsulfanylquinolin-8-amine

InChI

InChI=1S/C10H10N2S/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,11H2,1H3

InChI Key

RNVZOEIBVGYAOO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=CC=C2N)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)quinolin-8-amine typically involves the functionalization of the quinoline ringThis can be achieved through nucleophilic substitution reactions under basic conditions .

Industrial Production Methods

Industrial production of 2-(Methylthio)quinolin-8-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine at the 8-position undergoes nucleophilic substitution under various conditions:

Alkylation Reactions

  • Reaction with alkyl halides : Treatment with 2-(4-bromopentyl)-1,3-isoindolinedione in the presence of triethylamine (TEA) at 120°C for 16 hours forms substituted pentyl derivatives (e.g., 34–44 in ).

  • Amino acid conjugation : Using DCC (dicyclohexylcarbodiimide), the amino group couples with protected amino acids (e.g., Z/Boc-amino acids) in dichloromethane, yielding pharmacologically relevant conjugates (e.g., 56–89 in ).

Key Conditions :

ReagentSolventTemperatureTimeYield (%)Source
2-(4-Bromopentyl)-isoindolinedioneNeat120°C16 h60–75
DCC + Z/Boc-amino acidsCH₂Cl₂RT4–24 h70–85

Methylthio Group Reactivity

The methylthio group participates in oxidation, alkylation, and substitution reactions:

Oxidation to Sulfoxide/Sulfone

While direct data on 2-(methylthio)quinolin-8-amine is limited, analogous quinoline derivatives undergo oxidation with H₂O₂ or mCPBA to form sulfoxides or sulfones .

Alkylation and Rearrangement

  • SOCl₂-induced rearrangements : Under SOCl₂ and DMSO conditions, methylthio-substituted quinolines undergo cyclization to form spiro-compounds or 3-methylthioquinolin-2-ones (e.g., 2a–p in ).

Example Reaction :

text
2-(Methylthio)quinolin-8-amine + SOCl₂/DMSO → 3-Methylthioquinolin-2-one

Conditions : 0.5 mmol substrate, 0.5 mL DMSO, RT, 4–8 h .

Catalytic Amination and Substitution

High-pressure amination methods enable functional group interconversion:

  • Hydroxyl-to-amine substitution : In a pressurized reactor (1.8–2.2 MPa, 300–320°C), 2-methyl-8-hydroxyquinoline reacts with NH₃/ammonium chloride in the presence of cobalt chloride to yield 2-methyl-8-aminoquinoline (≥70% yield) .

Mechanistic Insight :
The methylthio group likely stabilizes intermediates via electron donation, facilitating substitution at the 8-position .

Methylation and Demethylation

Competitive methylation pathways depend on reaction conditions:

  • Selective methylation : When treated with CH₃I and K₂CO₃ in acetone/DMF, methylation occurs preferentially at oxygen or sulfur sites in analogous compounds. For example, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate undergoes exclusive O-methylation under these conditions .

Solvent Effects :

SolventProduct Selectivity (O vs. S)Yield (%)Source
AcetoneO-Methylation85
DMFO-Methylation78

Coupling Reactions

The amino group facilitates cross-coupling reactions:

  • Buchwald–Hartwig amination : While not explicitly documented for this compound, similar 8-aminoquinolines undergo palladium-catalyzed coupling with aryl halides to form biaryl amines .

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show enhanced pharmacological properties:

  • Antimalarial activity : Amino acid conjugates exhibit improved bioavailability and target binding .

  • Antibacterial potential : Methylthio group oxidation products demonstrate activity against multidrug-resistant strains .

Scientific Research Applications

Medicinal Chemistry

Antimalarial and Anticancer Properties
Quinoline derivatives, including 2-(methylthio)quinolin-8-amine, have been reported for their antimalarial properties. Specifically, 8-aminoquinoline compounds have shown efficacy against Plasmodium species, the causative agents of malaria. Research indicates that these compounds can function as metal complexes that enhance their biological activity against neurodegenerative diseases and cancer cells. For instance, studies have demonstrated that 8-aminoquinoline-based metal complexes exhibit significant cytotoxicity against human leukemia cells and possess antioxidant properties that protect neuronal cells from oxidative stress .

Neuroprotective Agents
Recent investigations into the neuroprotective effects of 8-aminoquinoline derivatives have highlighted their potential in treating neurodegenerative diseases such as Alzheimer's disease. These compounds act as multi-target ligands that can inhibit amyloid-beta aggregation and modulate cholinesterase activity, which is crucial for cognitive function . The ability of these compounds to chelate metal ions also contributes to their therapeutic potential by preventing metal-induced oxidative damage in neuronal cells .

Organic Synthesis

Intermediate in Organic Reactions
2-(Methylthio)quinolin-8-amine serves as an important intermediate in organic synthesis. It is utilized in various reactions, including palladium-catalyzed arylation and alkylation processes. The compound's structure allows it to participate effectively in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .

Dye Production
The compound is also noted for its application in dye production. Quinoline derivatives are known for their vibrant colors and stability, making them suitable for use in textiles and other materials . The synthesis of these dyes often involves the transformation of 2-(methylthio)quinolin-8-amine into more complex structures that exhibit desired color properties.

Materials Science

Development of Functional Materials
Research has indicated that quinoline derivatives can be incorporated into polymer matrices to develop functional materials with enhanced properties. For example, their incorporation into luminescent materials has been explored due to their unique electronic properties . This application opens avenues for developing advanced materials for optoelectronic devices.

Data Summary Table

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimalarial and anticancer propertiesEffective against Plasmodium species; cytotoxicity against leukemia cells
Neuroprotective AgentsPotential treatment for Alzheimer's diseaseInhibits amyloid-beta aggregation; modulates cholinesterase activity
Organic SynthesisIntermediate for various organic reactionsParticipates in palladium-catalyzed cross-coupling reactions
Dye ProductionUsed in synthesizing dyes with vibrant colorsImportant for textile applications
Materials ScienceDevelopment of functional materialsIncorporation into luminescent materials for optoelectronic devices

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of 8-aminoquinoline derivatives against human leukemia T-lymphocyte cells (MOLT-3). Results indicated that certain metal complexes exhibited superior cytotoxic effects compared to their parent compounds, suggesting enhanced therapeutic potential through metal coordination .
  • Neuroprotective Effects : Research involving the treatment of SH-SY5Y neuroblastoma cells with 8-aminoquinoline–uracil copper complexes demonstrated significant protection against hydrogen peroxide-induced apoptosis. This highlights the compound's role as a neuroprotective agent through its antioxidant properties .
  • Synthesis of Dyes : An innovative approach was reported where 2-(methylthio)quinolin-8-amine was transformed into complex dye structures through a series of chemical reactions, showcasing its utility in the dye industry .

Mechanism of Action

The mechanism of action of 2-(Methylthio)quinolin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications
2-Methylquinolin-8-amine -CH₃ (C2), -NH₂ (C8) C₁₀H₁₀N₂ 158.20 Used in ligand synthesis; exhibits moderate toxicity (H302, H315).
7-Methylquinolin-8-amine -CH₃ (C7), -NH₂ (C8) C₁₀H₁₀N₂ 158.20 NSC 27989; biological studies (exact activity unspecified).
2-Methoxyquinolin-8-amine -OCH₃ (C2), -NH₂ (C8) C₁₀H₁₀N₂O 174.20 Higher polarity than methyl analogs; used in coordination chemistry.
N-(3-(difluoromethyl)phenyl)-quinolin-4-amine -CF₂H (aryl), -NH₂ (C8) C₁₆H₁₂F₂N₂ 282.28 Anticancer research; modified solubility via fluorinated aryl group.

Key Observations :

  • Electronic Effects : The methylthio group (-SCH₃) is less electron-donating than methoxy (-OCH₃) but more polarizable due to sulfur’s larger atomic size. This may enhance interactions with biological targets or metal ions compared to methyl or methoxy analogs.
  • Solubility: Methoxy and methylthio groups increase lipophilicity compared to unsubstituted quinolin-8-amine, but methylthio derivatives may exhibit lower water solubility than methoxy analogs due to reduced hydrogen-bonding capacity.

Biological Activity

2-(Methylthio)quinolin-8-amine is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 2-(Methylthio)quinolin-8-amine typically involves modifying the quinoline structure to introduce the methylthio group at the appropriate position. Various methods have been reported, including reactions with sulfur-containing reagents and subsequent amination processes. The compound's synthesis is critical as it influences its biological activity and pharmacological properties.

Biological Activity Overview

2-(Methylthio)quinolin-8-amine exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of quinoline compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain analogs have demonstrated activity against P-388 lymphocytic leukemia, with specific derivatives showing enhanced efficacy due to structural modifications .
  • Antimicrobial Properties : Research indicates that quinoline derivatives, including 2-(Methylthio)quinolin-8-amine, possess antimicrobial properties against a variety of pathogens. This includes activity against both fungal and bacterial strains, making them potential candidates for developing new antimicrobial agents .
  • Neuroprotective Effects : Compounds in this class have been investigated for their neuroprotective capabilities, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Their ability to chelate metal ions may contribute to their protective effects against oxidative stress .

Antileukemic Activity

In a study focused on antileukemic properties, 2-(Methylthio)quinolin-8-amine derivatives were screened against P-388 lymphocytic leukemia. The results indicated that certain modifications enhanced their antileukemic activity, suggesting potential for further development in cancer therapeutics .

Antimicrobial Efficacy

The antimicrobial efficacy of 2-(Methylthio)quinolin-8-amine has been evaluated against various strains:

PathogenIC50 (μg/mL)
Candida albicans4.93
Staphylococcus aureus1.33
Cryptococcus neoformans0.67

These results highlight the compound's potential as a broad-spectrum antimicrobial agent .

Neuroprotective Mechanisms

The neuroprotective mechanisms of 2-(Methylthio)quinolin-8-amine are linked to its metal-chelating properties. By binding to transition metals like copper and zinc, it may reduce the formation of reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage. The compound has shown promise in modulating pathways involved in oxidative stress response .

Case Studies

Several case studies have documented the therapeutic potential of quinoline derivatives:

  • Alzheimer's Disease Models : In vitro studies demonstrated that certain derivatives could inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology. These compounds also showed low cytotoxicity in neuronal cell lines .
  • Leukemia Treatment : A derivative of 2-(Methylthio)quinolin-8-amine was tested in vivo against leukemia models, showing significant tumor reduction compared to controls .

Q & A

Basic Research Questions

Q. What are the key analytical techniques for confirming the structure of 2-(Methylthio)quinolin-8-amine?

  • Answer : X-ray crystallography and NMR spectroscopy are critical for structural elucidation. X-ray crystallography provides precise three-dimensional atomic arrangements, while ¹H/¹³C NMR identifies substituent positions (e.g., methylthio group at C2 and amine at C8). For example, in related 8-aminoquinoline derivatives, NMR chemical shifts for the amine proton typically appear at δ 5.5–6.5 ppm, and methylthio groups resonate near δ 2.5 ppm . Mass spectrometry (HRMS) further confirms molecular weight (e.g., expected [M+H]⁺ ~ 191.07 for C₁₀H₁₀N₂S).

Q. How can researchers synthesize 2-(Methylthio)quinolin-8-amine?

  • Answer : A plausible route involves functionalizing quinolin-8-amine precursors. For instance, 8-amino-2-methylquinoline (CAS 18978-78-4) can undergo thiolation via nucleophilic substitution using methanethiol or methyl disulfide in the presence of a transition metal catalyst (e.g., CuI) . Alternatively, direct introduction of the methylthio group via Pd-catalyzed C–S coupling to a pre-functionalized quinoline scaffold may be viable. Purification typically involves column chromatography (silica gel, eluent: hexane/ethyl acetate) followed by recrystallization .

Q. What are the solubility and stability considerations for this compound?

  • Answer : 2-(Methylthio)quinolin-8-amine is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. Stability tests under varying pH and temperature conditions are recommended. Related compounds, such as 8-amino-2-methylquinoline, have a melting point of 56–58°C, suggesting thermal stability up to ~50°C . Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the thioether group.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-(Methylthio)quinolin-8-amine in transition metal complexes?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model coordination behavior. The methylthio group acts as a weak σ-donor, while the quinoline nitrogen and amine group serve as stronger ligands. For example, Ni(II) or Pd(II) complexes may adopt square-planar geometries, with bond lengths comparable to those in 5,6,7,8-tetrahydroquinolin-8-amine derivatives (e.g., Ni–N bond ~1.85 Å) . Experimental validation via UV-Vis and cyclic voltammetry is advised.

Q. What strategies resolve contradictions in biological activity data for quinoline-8-amine derivatives?

  • Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from substituent electronic effects or assay conditions. For 2-(Methylthio)quinolin-8-amine, compare its logP (predicted ~2.1) with analogs like 4-amino-2-methyl-8-(trifluoromethyl)quinoline (logP ~3.5) to assess hydrophobicity-driven membrane permeability . Dose-response curves and time-kill assays under standardized conditions (e.g., CLSI guidelines) are essential for reproducibility .

Q. How can reaction byproducts be minimized during methylthio group installation?

  • Answer : Byproducts like disulfides or over-alkylated species can be suppressed by optimizing reaction stoichiometry (e.g., 1.2 equiv CH₃SH) and using scavengers (e.g., trisamine resins). In situ FTIR monitoring of thiol consumption and GC-MS analysis of crude mixtures help identify side reactions. For example, SnCl₂ or InCl₃ catalysts improve regioselectivity in analogous quinolin-8-amine syntheses .

Methodological Notes

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for thiolation steps .
  • Crystallography : Submit crystals to the Cambridge Crystallographic Data Centre (CCDC) for deposition and validation .
  • Safety : Follow protocols for handling thiols (e.g., use fume hoods, avoid metal catalysts prone to sulfide oxidation) .

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